2-(3-Aminopropyl)-5-chloropyridin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminopropyl)-5-chloropyridin-4-OL is a chemical compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chloropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-OL typically involves the reaction of 5-chloropyridin-4-OL with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopropyl)-5-chloropyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The chloropyridine ring can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyridine derivatives.
Scientific Research Applications
2-(3-Aminopropyl)-5-chloropyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chloropyridine ring can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and material science.
2-(3-Aminopropyl)phenol: Studied for its biological activity and potential therapeutic applications.
5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(3-Aminopropyl)-5-chloropyridin-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
2-(3-aminopropyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-6(2-1-3-10)4-8(7)12/h4-5H,1-3,10H2,(H,11,12) |
InChI Key |
RWEVDMYTWQKDEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)Cl)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.